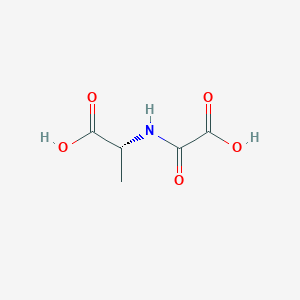

(R)-2-(Carboxyformamido)Propanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-(Carboxyformamido)Propanoic Acid is an organic compound with significant relevance in various scientific fields. This compound is characterized by the presence of a carboxylic acid group and a formamido group attached to a propanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Carboxyformamido)Propanoic Acid typically involves the reaction of a suitable precursor with formamide under controlled conditions. One common method includes the use of a chiral catalyst to ensure the production of the ®-enantiomer. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, with a reaction time of approximately 12-24 hours. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of ®-2-(Carboxyformamido)Propanoic Acid may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent production of the compound. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can enhance the sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(Carboxyformamido)Propanoic Acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

Reduction: The formamido group can be reduced to an amine group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formamido group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylate salts.

Reduction: Amino derivatives.

Substitution: Various substituted propanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential:

(R)-2-(Carboxyformamido)Propanoic Acid has been identified as a promising candidate in the development of drugs targeting prostate-specific membrane antigen (PSMA). Research has shown that derivatives of this compound exhibit potent binding affinity to PSMA, which is overexpressed in prostate cancer cells. For instance, studies report Ki values for related compounds ranging from 0.08 nM to 8.98 nM, indicating strong potential for therapeutic applications in oncology .

Case Study: PSMA-targeted Radioligands

A study investigated the use of this compound derivatives as radioligands for targeted therapy in prostate cancer. The research demonstrated that these compounds could effectively bind to PSMA-expressing cells, suggesting their utility in diagnostic imaging and radiotherapy .

Biochemical Applications

Enzyme Inhibition:

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may serve as an inhibitor for enzymes that are critical in the synthesis of certain biomolecules, thereby influencing metabolic processes relevant to cancer and other diseases.

Table 1: Enzyme Targets and Inhibition Potency

Nutraceutical Applications

Functional Foods:

Research indicates that this compound can be incorporated into functional foods aimed at enhancing health benefits. Its role as a bioactive compound may contribute to antioxidant properties and improve overall nutritional profiles of food products.

Case Study: Food Fortification

A study highlighted the incorporation of this compound into cereal products, demonstrating improvements in antioxidant capacity and sensory attributes. This suggests its potential use in developing health-promoting food items .

Synthesis and Chemical Applications

Ligand Formation:

this compound can act as a ligand in coordination chemistry, forming complexes with metals that have biological significance. These complexes can be utilized in various applications, from catalysis to drug delivery systems.

Table 2: Ligand Complexes and Their Applications

Wirkmechanismus

The mechanism of action of ®-2-(Carboxyformamido)Propanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways. The formamido group plays a crucial role in binding to the active site of enzymes, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-(Carboxyformamido)Propanoic Acid: The enantiomer of the compound, with similar chemical properties but different biological activity.

2-(Carboxyformamido)Butanoic Acid: A homologous compound with an additional carbon atom in the backbone.

2-(Carboxyformamido)Ethanoic Acid: A simpler analog with one less carbon atom.

Uniqueness

®-2-(Carboxyformamido)Propanoic Acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both carboxylic acid and formamido groups allows for versatile chemical reactivity, making it a valuable compound in various applications.

Biologische Aktivität

(R)-2-(Carboxyformamido)Propanoic Acid, also known as L-Carnitine, is a compound that plays a crucial role in various biological processes. Its structure includes a carboxylic acid and an amide functional group, which contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C5H7N2O5

- CAS Number : 136868-52-5

- Molecular Weight : 175.12 g/mol

This compound exerts its biological effects through several mechanisms:

- Enzyme Modulation : It can bind to specific enzymes or receptors, influencing their activity and leading to various biological responses.

- Substrate Mimicry : The compound can mimic natural substrates in biochemical pathways, facilitating studies on enzyme functions and protein-ligand interactions .

- Antioxidant Activity : It has been shown to possess antioxidant properties, which may protect cells from oxidative stress .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Effects : Studies indicate that the compound exhibits antimicrobial properties against various pathogens, making it a potential candidate for developing new antibiotics.

- Anticancer Properties : Research has explored its role in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer types .

- Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from damage, which is particularly relevant in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity :

-

Research on Anticancer Effects :

- In vitro experiments demonstrated that this compound could inhibit the growth of human breast cancer cells by inducing apoptosis through the mitochondrial pathway. This suggests a promising avenue for cancer therapy.

- Neuroprotective Study :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains carboxylic acid and amide groups | Antimicrobial, anticancer, neuroprotective |

| L-Carnitine | Similar structure with additional methyl groups | Energy metabolism, fatty acid transport |

| Acetyl-L-Carnitine | Acetylated form of L-Carnitine | Neuroprotective, cognitive enhancement |

Eigenschaften

IUPAC Name |

(2R)-2-(oxaloamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO5/c1-2(4(8)9)6-3(7)5(10)11/h2H,1H3,(H,6,7)(H,8,9)(H,10,11)/t2-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPZMVZGJVYAML-UWTATZPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.